molecular formula C12H17N5 B3043535 (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine CAS No. 885594-09-2

(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine

Cat. No.: B3043535
CAS No.: 885594-09-2
M. Wt: 231.3 g/mol
InChI Key: QCXQFRHFMCBJBN-UHFFFAOYSA-N
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Description

(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused to a piperidine ring, with a methanamine substituent at the 4-position of the piperidine. Key properties include:

  • CAS Number: 885594-09-2 .
  • Molecular Formula: C₁₂H₁₈ClN₅ (hydrochloride salt form, as per ) .
  • Molecular Weight: 267.76 g/mol (hydrochloride salt) .
  • Structural Significance: The pyrrolo[2,3-d]pyrimidine moiety is a privileged scaffold in kinase inhibitor design, while the piperidine-methanamine group enhances solubility and target binding .

Properties

IUPAC Name

[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXQFRHFMCBJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the piperidine moiety. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Inhibition of Protein Kinase B (PKB)

One of the primary applications of this compound is its role as an inhibitor of Protein Kinase B (PKB), also known as Akt. PKB is a crucial signaling molecule involved in various cellular processes, including metabolism, cell growth, and survival. The compound has demonstrated potent inhibition of PKBβ with significant selectivity over other kinases such as PKA.

Table 1: Inhibition Potency of PKBβ

Compound NameIC50 (nM)Selectivity Ratio (PKBβ/PKA)
CCT12893028150
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine<10>100

This selectivity is vital for minimizing off-target effects in therapeutic applications, making it a promising candidate for further drug development aimed at cancer treatment where PKB signaling is often dysregulated .

Antitumor Activity

In vivo studies have shown that derivatives of this compound can effectively inhibit tumor growth in xenograft models. For instance, the compound modified to enhance oral bioavailability exhibited significant antitumor effects at well-tolerated doses.

Case Study: Antitumor Efficacy

  • Model: Human tumor xenografts in nude mice
  • Outcome: Significant reduction in tumor size compared to control groups
  • Mechanism: Inhibition of the PI3K−PKB−mTOR signaling pathway

This highlights the potential for developing oral medications based on this compound for cancer therapy .

Structure-Activity Relationship (SAR)

Research has focused on modifying the piperidine and pyrrolopyrimidine moieties to enhance selectivity and potency. Variations in substituents have led to the identification of several analogs with improved pharmacological profiles.

Table 2: Structure-Activity Relationships

Compound VariantModificationsPKBβ IC50 (nM)PKA IC50 (nM)Selectivity Ratio
Original CompoundNone2859021
Variant AAdded methyl group1040040
Variant BSubstituted piperidine nitrogen<5>1000>200

These modifications not only improve potency but also reduce side effects associated with less selective compounds .

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). It binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications on the Piperidine Ring

Substituents at the piperidine 4-position significantly influence pharmacological properties:

Compound Name Substituent Molecular Weight (g/mol) Key Findings Reference
Main Compound Methanamine 267.76 Base structure with high solubility; kinase inhibitor activity .
Compound 9 () 2-Methoxybenzyl 338.20 92% purity; enhanced binding to kinases (1H NMR δ 3.84 ppm for methoxy) .
Compound 11 () 2,3-Dichlorobenzyl 376.00 Increased lipophilicity (Rt = 3.16 min); potential for blood-brain barrier penetration .
Compound 35 () Carboxamide-pyrrolidine 391.23 Improved oral bioavailability (Hi Res LC-MS: 391.2257 [M+H⁺]); JAK1/2 inhibition .

Key Trends :

  • Electron-Withdrawing Groups (e.g., dichlorobenzyl in Compound 11) increase retention time and lipophilicity .
  • Hydrophilic Substituents (e.g., methanamine in the main compound) improve aqueous solubility .

Aromatic and Heterocyclic Modifications

Variations in the pyrrolo[2,3-d]pyrimidine core or adjacent rings alter target specificity:

Compound Name Structural Feature Biological Activity Reference
CID56020 () 4-Chlorophenyl substituent Protein kinase A (PKA) inhibition
Itacitinib () Pyrazole-pyrrolopyrimidine hybrid JAK1-selective inhibitor (IC₅₀ = 3 nM)
Pumecitinib () Azetidine-sulfonyl group JAK3 inhibition; autoimmune applications

Key Insight : The main compound’s unmodified pyrrolo[2,3-d]pyrimidine core allows broad-spectrum kinase interactions, while specialized substituents (e.g., azetidine in pumecitinib) confer selectivity .

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Protein Binding (%) Reference
Main Compound 1.8 >10 (pH 7.4) 85
Compound 20o () 3.5 0.2 92
CID56021 () 2.9 1.5 88

Analysis :

  • The main compound’s low LogP (1.8) and high solubility align with oral drug-like properties .
  • Bulky aromatic groups (e.g., naphthalenyl in Compound 20o) reduce solubility but enhance target affinity .

Structural Similarity and Binding Affinity

highlights a Tanimoto coefficient of 0.7 for a chlorophenyl analogue (CID56020) bound to PKA-PKB chimera (PDB: 2VO0), indicating moderate structural similarity to the main compound . Modifications like carboxamide (Compound 35) increase Tanimoto scores (0.71) due to enhanced hydrogen bonding .

Biological Activity

The compound (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine, often referred to as a pyrrolo-pyrimidine derivative, has garnered attention due to its significant biological activities, particularly in the field of cancer therapy and kinase inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}N5_5
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 885499-56-9

This compound features a piperidine ring fused with a pyrrolo[2,3-d]pyrimidine moiety, which contributes to its biological activity.

The primary mechanism of action for (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine involves its role as an inhibitor of various kinases, particularly Protein Kinase B (PKB). Research indicates that this compound exhibits ATP-competitive inhibition with high selectivity for PKB over other kinases like PKA. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments .

Antitumor Activity

Several studies have reported the antitumor effects of this compound in various cancer models. For instance:

  • In Vivo Studies : The compound demonstrated significant inhibition of tumor growth in human tumor xenografts in nude mice. At well-tolerated doses, it modulated biomarkers associated with the PI3K-PKB-mTOR signaling pathway, which is pivotal in cancer progression .

Selectivity Profile

A notable feature of this compound is its selectivity profile. For example:

  • Selectivity Ratio : It has been shown to be 28-fold selective for PKB compared to PKA, making it a promising candidate for targeted cancer therapies .

Data Tables

Biological ActivityIC50 Value (μM)Cell LineReference
PKB Inhibition0.87 - 12.91MCF-7
Tumor Growth InhibitionN/AHuman Xenografts
Caspase Activation27.13 ± 0.54MCF-7

Case Study 1: Inhibition of Tumor Growth

A study involving nude mice xenografted with human tumors showed that treatment with (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to the inhibition of the PKB pathway, which is often upregulated in various cancers.

Case Study 2: Selectivity and Toxicity

Another research highlighted that while the compound showed promising selectivity for PKB, it also exhibited a favorable pharmacokinetic profile with low acute toxicity up to concentrations of 2000 mg/kg in animal models. This suggests potential safety for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.